(-)-Sparteine hydroiodide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

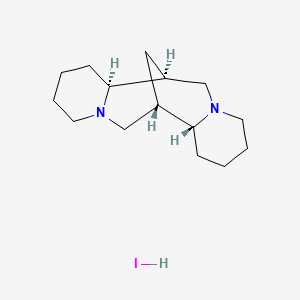

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2.HI/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;/h12-15H,1-11H2;1H/t12-,13-,14-,15+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYRFSRGJVIYQB-UMEYXWOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94293-51-3 | |

| Record name | 7,14-Methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine, dodecahydro-, hydriodide (1:2), (7S,7aR,14S,14aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94293-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(-)-Sparteine Hydroiodide: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

(-)-Sparteine is a naturally occurring quinolizidine alkaloid found in various plants, including those of the Lupinus (lupin) genus.[1] While it has been investigated for various pharmacological activities, its hydroiodide salt is utilized in research settings to explore its biological effects and synthetic applications. This technical guide provides an in-depth overview of the primary uses of (-)-sparteine hydroiodide, focusing on its role as a chiral ligand in asymmetric synthesis and its pharmacological properties as a sodium channel blocker and anticonvulsant agent. This document details its mechanisms of action, presents quantitative data from key studies, and outlines relevant experimental protocols.

Role in Asymmetric Synthesis

Mechanism of Chiral Induction

In asymmetric deprotonation reactions, (-)-sparteine complexes with an organolithium base, such as n-butyllithium. This complex then selectively removes a proton from a prochiral substrate. The stereochemistry of the resulting carbanion is dictated by the chiral environment created by the sparteine ligand. Subsequent reaction with an electrophile leads to the formation of an enantiomerically enriched product.

Experimental Protocol: Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine

The following is a representative protocol for the asymmetric lithiation and substitution of N-Boc-pyrrolidine using (-)-sparteine as a chiral ligand.

Materials:

-

N-Boc-pyrrolidine

-

(-)-Sparteine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Anhydrous diethyl ether or MTBE (methyl tert-butyl ether)

-

Electrophile (e.g., trimethylsilyl chloride)

-

Argon or nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, argon-purged flask, add anhydrous diethyl ether or MTBE.

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Add (-)-sparteine (1.1 equivalents) to the cooled solvent.

-

Slowly add s-BuLi (1.1 equivalents) to the solution and stir for 15 minutes.

-

Add N-Boc-pyrrolidine (1.0 equivalent) dropwise to the solution.

-

Stir the reaction mixture at -78 °C for the time required for deprotonation (typically 1-3 hours).

-

Add the electrophile (e.g., trimethylsilyl chloride, 1.2 equivalents) and continue stirring at -78 °C for an additional 1-2 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Asymmetric Lithiation Workflow

Pharmacological Applications

(-)-Sparteine exhibits notable pharmacological effects, primarily as a Class Ia antiarrhythmic agent and as an anticonvulsant. These activities are attributed to its ability to modulate voltage-gated sodium channels and muscarinic acetylcholine receptors.

Antiarrhythmic Activity: Sodium Channel Blockade

| Parameter | Value | Cell Type | Reference |

| EC50 for Na+ current reduction | 110 µM | Rat myocytes | [3] |

| Hyperpolarizing shift in Na+ channel inactivation | 8 mV | Rat myocytes | [3] |

The following is a generalized protocol for assessing the effect of this compound on sodium channels in isolated cardiomyocytes.

Materials:

-

Isolated cardiomyocytes

-

Extracellular (bath) solution (e.g., Tyrode's solution)

-

Intracellular (pipette) solution

-

This compound stock solution

-

Patch-clamp amplifier, digitizer, and data acquisition software

-

Micromanipulators and microscope

Procedure:

-

Prepare extracellular and intracellular solutions. The extracellular solution typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution may contain (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, adjusted to pH 7.2.

-

Isolate cardiomyocytes using standard enzymatic digestion protocols.

-

Transfer isolated cells to a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the intracellular solution.

-

Establish a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a voltage protocol to elicit sodium currents. For example, a series of depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments.

-

Record baseline sodium currents.

-

Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Record sodium currents in the presence of the compound.

-

Analyze the data to determine the effect of (-)-sparteine on peak current amplitude, voltage-dependence of activation and inactivation, and current kinetics.

Anticonvulsant Activity: Modulation of Muscarinic Receptors

(-)-Sparteine has demonstrated anticonvulsant effects in various animal models of seizures.[1][4] This activity is believed to be mediated, at least in part, by the activation of M2 and M4 subtypes of muscarinic acetylcholine receptors (mAChRs).[1][4] These are Gi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately reducing neuronal hyperexcitability.

References

(-)-Sparteine Hydroiodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine is a naturally occurring quinolizidine alkaloid found in various plants of the Fabaceae family. It is widely recognized for its role as a chiral ligand in asymmetric synthesis. As a hydroiodide salt, its properties are altered, influencing its solubility and potential applications in research and drug development. This technical guide provides a detailed overview of the chemical and physical properties of (-)-sparteine hydroiodide, along with experimental protocols and an examination of its known biological signaling pathways.

Chemical and Physical Properties

This compound is the salt formed from the reaction of the basic (-)-sparteine with hydroiodic acid. While extensive data is available for the free base, specific experimental values for the hydroiodide salt are less commonly reported. The properties of the parent compound, (-)-sparteine, are well-documented and provide a foundational understanding.

Table 1: Physicochemical Properties of (-)-Sparteine and its Hydroiodide Salt

| Property | (-)-Sparteine | This compound | Source |

| Molecular Formula | C₁₅H₂₆N₂ | C₁₅H₂₇IN₂ | [1] |

| Molecular Weight | 234.38 g/mol | 362.29 g/mol | [1] |

| Appearance | Viscous oily liquid | Solid (predicted) | [2] |

| Melting Point | 30 °C | Not available | [3] |

| Boiling Point | 180 °C (decomposes) | Not applicable | [2] |

| Density | 1.02 g/mL at 20 °C | Not available | [2] |

| Solubility in Water | 0.3 g/100 mL | Expected to be higher than the free base | [2] |

| Solubility in Organic Solvents | Readily soluble in alcohol, ether, chloroform | Solubility likely varies depending on the solvent | [2] |

Experimental Protocols

Synthesis of (-)-Sparteine

The total synthesis of (-)-sparteine has been achieved through various routes, often involving multiple steps and chiral resolutions. One notable approach involves the asymmetric synthesis from a common precursor, allowing for the generation of either enantiomer.[4][5][6] A general strategy for obtaining (-)-sparteine often involves its extraction from natural sources like Lupinus species.[2]

Preparation of this compound

General Protocol:

-

Dissolution: Dissolve a known quantity of (-)-sparteine in a suitable organic solvent, such as diethyl ether or ethanol.

-

Acidification: Slowly add a stoichiometric amount of hydroiodic acid (HI) to the (-)-sparteine solution with continuous stirring. The reaction is exothermic and should be performed in an ice bath to control the temperature.

-

Precipitation: The this compound salt will precipitate out of the solution as it is generally less soluble in organic solvents than the free base.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting materials.

-

Drying: Dry the purified this compound salt under vacuum to remove any residual solvent.

Note: The exact conditions, including solvent choice and temperature, may need to be optimized for the best yield and purity.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of (-)-sparteine and its derivatives.

Table 2: Spectral Data for (-)-Sparteine

| Technique | Key Observations | Source |

| ¹H NMR | Complex aliphatic region with multiple overlapping signals. | |

| ¹³C NMR | Signals corresponding to the carbon skeleton of the quinolizidine rings. | |

| IR Spectroscopy | C-H stretching and bending vibrations characteristic of alkanes. | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the free base. | [7] |

Note: Specific spectral data for this compound is not available in the provided search results. It is expected that the NMR spectra of the hydroiodide salt would show shifts in the signals of protons and carbons near the protonated nitrogen atoms compared to the free base. The IR spectrum would likely show a broad absorption band corresponding to the N-H⁺ stretch. The mass spectrum would show the molecular ion of the free base after the loss of HI.

Biological Activity and Signaling Pathways

(-)-Sparteine exhibits notable biological activities, primarily as a blocker of voltage-gated sodium channels and as a modulator of muscarinic acetylcholine receptors.

Voltage-Gated Sodium Channel Blockade

(-)-Sparteine acts as a blocker of voltage-gated sodium channels (VGSCs). This action is the basis for its classification as a class 1a antiarrhythmic agent. By blocking these channels, sparteine reduces the influx of sodium ions into cells, thereby decreasing the rate and magnitude of depolarization of the cell membrane. This leads to a decrease in the excitability of nerve and muscle cells.

Caption: Mechanism of (-)-Sparteine as a Voltage-Gated Sodium Channel Blocker.

Muscarinic Acetylcholine Receptor Modulation

(-)-Sparteine has been shown to interact with muscarinic acetylcholine receptors, specifically the M2 and M4 subtypes. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate a variety of intracellular signaling cascades. The M2 and M4 receptors are typically coupled to inhibitory G proteins (Gi/o).

Activation of M2/M4 receptors by an agonist leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can have various downstream effects, including the modulation of protein kinase A (PKA) activity and the regulation of ion channel function.

Caption: (-)-Sparteine Signaling through M2/M4 Muscarinic Receptors.

Conclusion

This compound is a salt of a versatile chiral alkaloid. While specific experimental data for the hydroiodide salt is limited, its properties can be inferred from the well-characterized free base. The provided experimental protocols offer a general framework for its synthesis and preparation. The biological activity of (-)-sparteine, particularly its roles as a sodium channel blocker and a muscarinic receptor modulator, presents intriguing possibilities for its application in drug development and neuroscience research. Further investigation into the specific properties and biological effects of the hydroiodide salt is warranted to fully elucidate its potential.

References

- 1. Sparteine | C15H26N2 | CID 644020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-SPARTEINE | 90-39-1 [chemicalbook.com]

- 3. Sparteine - Wikipedia [en.wikipedia.org]

- 4. Research Highlights - People, University of York [york.ac.uk]

- 5. A synthesis of (±)-sparteine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. Sparteine [webbook.nist.gov]

(-)-Sparteine: A Comprehensive Technical Guide to a Natural Alkaloid Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine, a naturally occurring tetracyclic bis-quinolizidine alkaloid, has emerged as a prominent chiral ligand in the field of asymmetric synthesis.[1] Extracted from sources like Scotch broom (Cytisus scoparius), its rigid and sterically demanding C2-symmetric structure has proven highly effective in inducing stereoselectivity in a wide array of chemical transformations. This technical guide provides an in-depth overview of (-)-sparteine's applications as a chiral ligand, focusing on its use in conjunction with organolithium reagents and transition metals such as palladium and copper. The document summarizes key quantitative data, details experimental protocols for seminal reactions, and provides visualizations of the underlying mechanistic pathways.

Core Applications and Performance

(-)-Sparteine is most renowned for its ability to form well-defined complexes with organolithium bases, enabling highly enantioselective deprotonations of prochiral substrates.[2] Furthermore, it serves as a versatile chiral ligand for various transition metal-catalyzed reactions, including palladium-catalyzed oxidative kinetic resolutions and copper-catalyzed conjugate additions.[3][4] The steric hindrance provided by the sparteine ligand plays a crucial role in differentiating between enantiotopic protons or faces of a substrate, leading to high levels of enantiomeric excess (ee) in the products.

Quantitative Data Summary

The following tables summarize the performance of (-)-sparteine as a chiral ligand in key asymmetric reactions, providing data on yields and enantiomeric excess (ee).

Table 1: (-)-Sparteine-Mediated Asymmetric Lithiation-Substitution

| Substrate | Electrophile | Product | Yield (%) | ee (%) | Reference |

| N-Boc-pyrrolidine | TMSCl | 2-(Trimethylsilyl)-N-Boc-pyrrolidine | 85 | 96 | J. Am. Chem. Soc. 1997, 119, 48, 11561-11570 |

| N-Boc-N-(p-methoxyphenyl)benzylamine | MeI | N-Boc-N-(p-methoxyphenyl)-1-phenylethylamine | 92 | 98 | J. Am. Chem. Soc. 1997, 119, 48, 11561-11570 |

| O-t-Butyl N,N-diisopropylcarbamate | PhCHO | (R)-1-Phenyl-2,2-dimethyl-1,3-propanediol | 75 | 95 | Org. Lett. 2002, 4, 15, 2577-9 |

Table 2: Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols

| Substrate | Product | Yield (%) | ee (%) of Recovered Alcohol | Selectivity Factor (s) | Reference |

| 1-Phenylethanol | Acetophenone | 48 | >99 | 71 | J. Am. Chem. Soc. 2002, 124, 28, 8202-3 |

| 1-(1-Naphthyl)ethanol | 1'-Acetonaphthone | 45 | 99 | 50 | J. Am. Chem. Soc. 2002, 124, 28, 8202-3 |

| Indanol | Indanone | 49 | 98 | 45 | J. Am. Chem. Soc. 2002, 124, 28, 8202-3 |

Table 3: Copper-Catalyzed Asymmetric Conjugate Addition

| Substrate (Enone) | Nucleophile | Product | Yield (%) | ee (%) | Reference |

| Cyclohexenone | Et2Zn | 3-Ethylcyclohexanone | 95 | 96 | PNAS 2004, 101, 5834 |

| Cyclopentenone | Me2Zn | 3-Methylcyclopentanone | 88 | 92 | PNAS 2004, 101, 5834 |

| Chalcone | PhMgBr | 1,3-Diphenyl-3-(phenyl)propan-1-one | 85 | 90 | J. Am. Chem. Soc. 2004, 126, 12784 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: (-)-Sparteine-Mediated Asymmetric Lithiation of N-Boc-pyrrolidine

Materials:

-

N-Boc-pyrrolidine

-

(-)-Sparteine

-

s-Butyllithium (s-BuLi) in cyclohexane

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with N-Boc-pyrrolidine (1.0 equiv) and anhydrous diethyl ether.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

(-)-Sparteine (1.2 equiv) is added dropwise to the solution.

-

s-Butyllithium (1.1 equiv) is added dropwise over 15 minutes, maintaining the temperature at -78 °C. The solution turns a deep yellow color.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

Chlorotrimethylsilane (1.5 equiv) is added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C.

-

The reaction is quenched by the slow addition of saturated aqueous NaHCO3 solution.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(trimethylsilyl)-N-Boc-pyrrolidine.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of 1-Phenylethanol

Materials:

-

Racemic 1-phenylethanol

-

(-)-Sparteine

-

Palladium(II) acetate (Pd(OAc)2)

-

Toluene

-

Molecular sieves (3 Å)

-

Oxygen (balloon)

Procedure:

-

A flame-dried Schlenk flask is charged with Pd(OAc)2 (3 mol %) and powdered 3 Å molecular sieves under an atmosphere of nitrogen.

-

Anhydrous toluene is added, followed by (-)-sparteine (6 mol %).

-

The flask is evacuated and backfilled with oxygen (3 times), and then an oxygen balloon is attached.

-

The mixture is stirred at 80 °C for 10 minutes.

-

Racemic 1-phenylethanol (1.0 equiv) is added, and the reaction is stirred at 80 °C.

-

The reaction progress is monitored by TLC or GC analysis.

-

Upon reaching approximately 50% conversion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to separate the unreacted (S)-1-phenylethanol from the acetophenone product.

-

The enantiomeric excess of the recovered alcohol is determined by chiral HPLC or GC analysis.

Mechanistic Insights and Visualizations

The stereochemical outcome of (-)-sparteine-mediated reactions is dictated by the formation of a rigid, chiral complex that directs the approach of the reagents. The following diagrams, generated using Graphviz, illustrate the proposed mechanistic pathways for key transformations.

Asymmetric Deprotonation of N-Boc-pyrrolidine

Caption: Asymmetric deprotonation workflow.

The s-BuLi-(-)-sparteine complex forms a chiral base that selectively removes one of the enantiotopic α-protons of N-Boc-pyrrolidine. This generates a configurationally stable lithiated intermediate, which is then quenched by an electrophile to yield the enantioenriched product.

Catalytic Cycle for Palladium-Catalyzed Oxidative Kinetic Resolution

Caption: Palladium-catalyzed kinetic resolution cycle.

In this catalytic cycle, the palladium-(-)-sparteine complex preferentially reacts with one enantiomer of the racemic alcohol (in this case, the R-enantiomer) to form a diastereomeric palladium alkoxide. This diastereomer undergoes rapid β-hydride elimination to produce the ketone and a palladium hydride species. The other enantiomer (S-enantiomer) reacts slower, leading to its enrichment in the unreacted starting material. (-)-Sparteine also acts as a base to facilitate the deprotonation of the alcohol. The Pd(0) is reoxidized to Pd(II) by molecular oxygen to complete the catalytic cycle.

Conclusion

(-)-Sparteine continues to be a valuable and widely utilized chiral ligand in asymmetric synthesis. Its ability to induce high levels of stereocontrol in a variety of reactions, coupled with its natural abundance, ensures its continued relevance in both academic research and industrial applications. The detailed protocols and mechanistic understanding presented in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals in the pursuit of novel and efficient enantioselective transformations.

References

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Dual role of (-)-sparteine in the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]

A Technical Guide to the Biosynthesis of Sparteine and its Role as a Precursor to Lupin Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinolizidine alkaloids (QAs), a class of compounds prevalent in leguminous plants like lupins (Lupinus spp.), are notable for their biological activities and roles in plant defense. Among these, the tetracyclic alkaloid (-)-sparteine serves as a crucial chiral ligand in asymmetric synthesis and is a central molecule in the QA biosynthetic network. Historically, the relationship between major lupin alkaloids was debated; however, recent molecular and genetic evidence has firmly established (-)-sparteine as the key biosynthetic precursor to a diverse array of other QAs, including the abundant (+)-lupanine, in species such as the narrow-leafed lupin (NLL). This guide provides a detailed technical overview of the biosynthetic pathway leading to (-)-sparteine from L-lysine and delineates the subsequent, well-characterized enzymatic steps that convert it into other major lupin alkaloids. We present quantitative data from key studies, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers in metabolic engineering, natural product chemistry, and drug development.

The Core Biosynthetic Pathway: From L-Lysine to (-)-Sparteine

The biosynthesis of all quinolizidine alkaloids originates from the amino acid L-lysine.[1] The pathway to the tetracyclic sparteine skeleton is a multi-step process involving several key enzymatic conversions, though not all enzymes have been fully characterized.[2]

-

Decarboxylation of L-Lysine: The pathway initiates with the decarboxylation of L-lysine to yield cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC).[3][4]

-

Oxidative Deamination: Cadaverine undergoes oxidative deamination to form 5-aminopentanal, a reaction mediated by a copper amine oxidase (CuAO). 5-aminopentanal exists in equilibrium with its cyclized Schiff base form, Δ¹-piperideine.[1][3]

-

Formation of the Tetracyclic Core: The precise mechanism by which three molecules of the cadaverine-derived C5 unit (Δ¹-piperideine) assemble to form the tetracyclic sparteine skeleton is complex and subject to several biosynthetic hypotheses.[3][5][6] The prevailing model suggests a series of condensation and cyclization reactions to form the characteristic bis-quinolizidine ring system of sparteine.[2][3] It is proposed that 6 to 9 enzymes are involved in the complete pathway from L-lysine to (-)-sparteine.[2]

Caption: Proposed biosynthetic pathway from L-Lysine to (-)-Sparteine.

Enzymatic Conversion of (-)-Sparteine to (+)-Lupanine

Recent research in narrow-leafed lupin (L. angustifolius) has elucidated that (-)-sparteine is the direct precursor to (+)-lupanine, one of the most abundant QAs in the species.[7][8][9] This conversion is a two-step enzymatic oxidation process.

-

Step 1: Hydroxylation by CYP71D189: The first step is catalyzed by a cytochrome P450 monooxygenase, CYP71D189 . This enzyme oxidizes (-)-sparteine to an unstable intermediate.

-

Step 2: Dehydrogenation by SDR1: The intermediate is then acted upon by a short-chain dehydrogenase/reductase (SDR1 ) to form the final product, (+)-lupanine.[7][8][10]

This discovery confirms that in NLL, sparteine biosynthesis precedes that of lupanine and other related alkaloids.[9][10]

Caption: Two-step enzymatic oxidation of (-)-Sparteine to (+)-Lupanine.

Quantitative Data Summary

Quantitative analysis from metabolic engineering studies underscores the role of the identified enzymes. Data is summarized from studies involving a knockout mutant of the CYP71D189 gene in L. angustifolius.

| Parameter | Wild-Type (WT) NLL | CYP71D189 Knockout (KO) Mutant | Reference |

| Primary Alkaloid Content | Primarily (+)-lupanine and its derivatives. | (-)-sparteine | [8][10] |

| (-)-Sparteine % of Total Alkaloids | Not normally accumulated. | 96% (in seeds, GC-MS basis) | [8][10] |

| Enantiomeric Excess (ee) of (-)-Sparteine | N/A | >99% | [8] |

| Yield of Isolated (-)-Sparteine | N/A | 0.3% (of dry seed weight) | [8] |

Experimental Protocols

Protocol for Quinolizidine Alkaloid Extraction and Analysis

This protocol provides a general method for the analysis of QAs from lupin seeds, adapted from methodologies described in recent literature.[8][11]

-

Homogenization: Freeze-dry lupin seed samples and grind them into a fine powder using a ball mill or mortar and pestle.

-

Extraction: Suspend approximately 100 mg of powdered tissue in 1.0 mL of an acidified methanol/water solution (e.g., 80:20 v/v with 0.1% formic acid).

-

Sonication & Centrifugation: Sonicate the suspension for 15-30 minutes in a water bath. Following sonication, centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet solid debris.

-

Sample Preparation: Transfer the supernatant to a new microfuge tube. For analysis, dilute the extract appropriately with the extraction solvent.

-

LC-MS/MS or GC-MS Analysis: Inject the diluted sample into an LC-MS/MS or GC-MS system.

-

LC-MS/MS: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing formic acid) for separation. Detection is performed using a mass spectrometer in positive ion mode, monitoring for the specific m/z ratios of known alkaloids ([M+H]⁺).[8][11]

-

GC-MS: Use a suitable capillary column (e.g., DB-5ms). The injector and transfer line temperatures should be optimized (e.g., 250°C). Use a temperature gradient for the oven to separate compounds.

-

Caption: General experimental workflow for QA analysis from lupin seeds.

Protocol for Chemical Reduction of Lupanine to Sparteine

While not a biosynthetic pathway, the chemical conversion of lupanine to sparteine is relevant for synthetic applications. Modern protocols avoid harsh reagents like LiAlH₄.

-

Reactant Preparation: Dissolve enantiopure (+)-lupanine in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

-

Reduction: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium borohydride (NaBH₄) in THF.

-

Addition of Iodine: Slowly add a solution of iodine (I₂) in THF to the NaBH₄ suspension. This in-situ generation of borane (B₂H₆) is the active reducing agent.

-

Reaction with Lupanine: Add the lupanine solution to the reducing agent mixture. The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC or GC-MS.

-

Workup and Purification: Quench the reaction carefully with methanol, followed by an aqueous base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude sparteine can be purified by distillation or crystallization.[12]

Conclusion and Future Outlook

The elucidation of (-)-sparteine as a central precursor in the biosynthesis of other lupin alkaloids, particularly the well-defined two-step enzymatic conversion to (+)-lupanine via CYP71D189 and SDR1, represents a significant advancement in plant biochemistry. This knowledge opens avenues for the metabolic engineering of lupin crops, enabling the production of high-value, enantiomerically pure (-)-sparteine for the pharmaceutical and chemical synthesis industries.[8][10] Further research focused on identifying the remaining enzymes in the pathway from L-lysine to sparteine will provide a complete picture of QA biosynthesis, offering more targets for genetic manipulation and crop improvement.[2][13]

References

- 1. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Metabolic engineering of narrow‐leafed lupin for the production of enantiomerically pure (−)‐sparteine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (-)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds | MDPI [mdpi.com]

- 12. EP2808326A1 - Process for preparing enantiopure Lupanine and Sparteine - Google Patents [patents.google.com]

- 13. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

(-)-sparteine hydroiodide solubility in organic solvents

An In-depth Technical Guide on the Solubility of (-)-Sparteine Hydroiodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine is a quinolizidine alkaloid that serves as a valuable chiral ligand in asymmetric synthesis and possesses notable pharmacological activities, including antiarrhythmic and anticonvulsant effects.[1][2] Its utility in both synthetic chemistry and pharmacology necessitates a thorough understanding of its physicochemical properties, particularly the solubility of its salt forms, such as this compound. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and route of administration.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents. Due to a lack of specific quantitative data in the published literature for the hydroiodide salt, this guide presents qualitative solubility data for the free base, (-)-sparteine, and discusses the expected solubility of its hydroiodide salt based on established chemical principles. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility and visualizes the compound's known signaling pathways and the experimental workflow.

Data Presentation: Solubility Profile

The following table summarizes the known qualitative solubility of (-)-sparteine and the anticipated solubility of this compound.

| Solvent | Chemical Class | Polarity | Observed Solubility of (-)-Sparteine (Free Base) | Expected Solubility of this compound |

| Alcohols | ||||

| Methanol | Protic | Polar | Soluble[3] | Expected to be Soluble |

| Ethanol | Protic | Polar | Soluble[5] | Expected to be Soluble |

| Halogenated Solvents | ||||

| Dichloromethane | Aprotic | Polar | Readily Soluble[6] | Expected to be Sparingly Soluble to Insoluble |

| Chloroform | Aprotic | Polar | Readily Soluble[6] | Expected to be Sparingly Soluble to Insoluble |

| Ethers | ||||

| Diethyl Ether | Aprotic | Non-polar | Soluble[5] | Expected to be Insoluble |

| Ketones | ||||

| Acetone | Aprotic | Polar | Soluble[5] | Expected to be Soluble to Sparingly Soluble |

| Amides | ||||

| Dimethylformamide (DMF) | Aprotic | Polar | Soluble[7] | Expected to be Soluble |

| Sulfoxides | ||||

| Dimethyl Sulfoxide (DMSO) | Aprotic | Polar | Soluble[7] | Expected to be Soluble |

| Hydrocarbons | ||||

| Hexane | Aprotic | Non-polar | Soluble[5] | Expected to be Insoluble |

| Benzene | Aprotic | Non-polar | Soluble[5] | Expected to be Insoluble |

Experimental Protocols: Determination of Solubility

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][8] The concentration of the dissolved solute in the saturated solution can then be quantified using either a gravimetric method or UV-Vis spectroscopy.

Experimental Workflow for Solubility Determination

Caption: A flowchart of the shake-flask method for solubility determination.

Detailed Methodology

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters

-

Evaporating dishes (for gravimetric method)

-

Drying oven (for gravimetric method)

-

UV-Vis spectrophotometer and cuvettes (for spectroscopic method)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

The mass of the dissolved solid can be calculated by subtracting the initial weight of the dish from the final weight. Solubility can then be expressed in terms of mass per volume (e.g., g/100 mL).

-

-

UV-Vis Spectroscopic Method:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

-

Mandatory Visualization: Signaling Pathways

(-)-Sparteine is recognized as a Class 1a antiarrhythmic agent, primarily functioning as a sodium channel blocker.[2][9] Additionally, it has been shown to interact with muscarinic acetylcholine receptors (mAChRs), specifically activating M2 and M4 subtypes, which contributes to its anticonvulsant properties.[1]

Conceptual Signaling Pathway of (-)-Sparteine

Caption: A diagram of (-)-sparteine's interaction with cellular targets.

This guide underscores the necessity for empirical determination of the solubility of this compound to support its application in research and development. The provided protocol offers a robust framework for obtaining this critical data.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. asianpubs.org [asianpubs.org]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. bioassaysys.com [bioassaysys.com]

- 8. enamine.net [enamine.net]

- 9. solubilityofthings.com [solubilityofthings.com]

In-Depth Technical Guide to (-)-Sparteine Hydroiodide: Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for (-)-sparteine hydroiodide, a toxic alkaloid used in research and development. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is the salt form of sparteine, a quinolizidine alkaloid. It is crucial to understand its properties to handle it safely.

| Property | Value |

| Chemical Formula | C₁₅H₂₆N₂·HI |

| Appearance | Solid |

| Solubility | Soluble in water and ethanol. |

Hazard Identification and Toxicity

This compound is a hazardous substance and should be handled with extreme care. It is classified as toxic if swallowed, in contact with skin, or if inhaled.

Quantitative Toxicity Data:

| Route of Administration | Species | LD50 (mg/kg) |

| Oral | Rat | 220 |

| Intraperitoneal | Rat | 36 |

| Subcutaneous | Rat | 138 |

| Intravenous | Rat | 30 |

| Oral | Mouse | 220 |

| Intraperitoneal | Mouse | 42 |

| Subcutaneous | Mouse | 138 |

| Intravenous | Mouse | 29 |

Note: The above data is for Sparteine Sulfate. The toxicity of this compound is expected to be similar.

Safe Handling and Experimental Protocols

Strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

| PPE Item | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory. |

| Lab Coat | A fully buttoned lab coat must be worn. |

| Respiratory Protection | A NIOSH-approved respirator should be used, especially when handling the powder outside of a certified chemical fume hood. |

Experimental Protocols

Protocol 1: Weighing and Preparation of this compound Solutions

-

Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface.

-

Tare the Container: Place a clean, dry, and appropriately sized container with a lid on the analytical balance and tare it.

-

Weighing: Inside the chemical fume hood, carefully transfer the desired amount of this compound powder to the tared container using a clean spatula. Avoid creating dust.

-

Seal and Re-weigh: Securely close the container and re-weigh it to determine the exact mass of the compound.

-

Dissolution: Still inside the fume hood, add the desired solvent (e.g., sterile water or ethanol) to the container. Gently swirl to dissolve the compound completely.

Protocol 2: Administration of this compound to Research Animals (Rodents)

This protocol should only be performed by trained personnel in accordance with approved institutional animal care and use committee (IACUC) protocols.

-

Animal Restraint: Properly restrain the animal to ensure its safety and the safety of the handler.

-

Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection) will depend on the experimental design.

-

Dosage Calculation: Accurately calculate the volume of the prepared solution needed to achieve the target dose based on the animal's body weight.

-

Administration:

-

Oral Gavage: Use a proper-sized, soft gavage needle to deliver the solution directly into the stomach.

-

Injection (Intraperitoneal, Subcutaneous, etc.): Use a sterile syringe and an appropriate gauge needle for the injection.

-

-

Post-Administration Monitoring: Closely monitor the animal for any signs of toxicity or distress after administration.

-

Waste Disposal: Dispose of all contaminated materials, including syringes, needles, and bedding, as hazardous waste according to institutional guidelines.

Emergency Procedures

4.1. Spill and Cleanup

-

Evacuate and Secure: Immediately evacuate the area and prevent others from entering.

-

Ventilate: Ensure the area is well-ventilated.

-

Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep the absorbed material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable decontamination solution.

4.2. First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Mechanism of Action and Signaling Pathways

(-)-Sparteine exerts its toxic and pharmacological effects primarily through two mechanisms: blockade of voltage-gated sodium channels and modulation of muscarinic acetylcholine receptors.

Sodium Channel Blockade

(-)-Sparteine is a known blocker of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. By blocking these channels, sparteine can disrupt normal nerve and muscle function.

Caption: (-)-Sparteine blocks voltage-gated sodium channels from the intracellular side, preventing sodium influx and disrupting action potential propagation.

Antimuscarinic Effects

(-)-Sparteine also exhibits effects on muscarinic acetylcholine receptors, specifically showing activity at M2 and M4 subtypes. These are G-protein coupled receptors (GPCRs) that, when activated, can lead to a variety of cellular responses. The interaction of sparteine with these receptors can contribute to its overall toxicological profile.

Caption: (-)-Sparteine interacts with M2/M4 muscarinic receptors, leading to the activation of inhibitory G-proteins (Gi/o), a decrease in cAMP levels, and subsequent alteration of cellular functions.

Disposal

All waste materials contaminated with this compound, including unused solutions, empty containers, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed information.

The Chiral Architect: A Technical Guide to the Mechanism of Action of Sparteine as a Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine, a naturally occurring tetracyclic bisquinolizidine alkaloid, has carved a significant niche in asymmetric synthesis as a versatile chiral ligand. Its rigid C2-symmetric cage-like structure provides a well-defined chiral environment that can effectively induce stereoselectivity in a wide array of chemical transformations. This technical guide delves into the core mechanisms through which sparteine, in complex with various metals, orchestrates enantioselective reactions. We will explore its role in asymmetric deprotonation, palladium-catalyzed kinetic resolutions, and copper-catalyzed carbon-carbon bond-forming reactions, providing detailed experimental protocols, quantitative data, and mechanistic diagrams to illuminate its function as a chiral architect at the molecular level.

Asymmetric Deprotonation: The Chiral Base Activator

One of the most prominent applications of (-)-sparteine is in mediating the enantioselective deprotonation of prochiral substrates using organolithium bases, most commonly sec-butyllithium (s-BuLi). The resulting configurationally stable organolithium species can then be trapped with various electrophiles to afford highly enantioenriched products. A classic example is the deprotonation of N-Boc-pyrrolidine.

The complex formed between s-BuLi and (-)-sparteine is the key to inducing chirality. The rigid structure of sparteine forces a specific coordination geometry around the lithium atom, creating a chiral pocket that directs the deprotonation to one of the two enantiotopic protons of the substrate. The resulting lithiated intermediate is stabilized by this coordination, maintaining its stereochemical integrity at low temperatures for subsequent reactions.[1]

Quantitative Data: Enantioselective α-Arylation of N-Boc-Pyrrolidine

The utility of this asymmetric deprotonation is highlighted in the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine.[2][3] The initial deprotonation sets the stereocenter, which is then preserved through transmetalation and subsequent cross-coupling.

| Entry | Aryl Bromide | Yield (%) | Enantiomeric Ratio (er) |

| 1 | 4-Bromotoluene | 85 | 96:4 |

| 2 | 4-Bromoanisole | 82 | 96:4 |

| 3 | 4-Bromobenzonitrile | 78 | 96:4 |

| 4 | 3-Bromopyridine | 75 | 96:4 |

Experimental Protocol: Enantioselective α-Arylation of N-Boc-pyrrolidine[2]

A flame-dried flask is charged with N-Boc-pyrrolidine (1.0 equiv) and diethyl ether under an inert atmosphere. The solution is cooled to -78 °C, and (-)-sparteine (1.2 equiv) is added, followed by the slow addition of s-BuLi (1.1 equiv in cyclohexane). The reaction mixture is stirred at -78 °C for 3 hours to ensure complete deprotonation.

In a separate flask, a solution of ZnCl₂ (1.2 equiv) in THF is prepared. This solution is then added to the lithiated pyrrolidine mixture at -78 °C, and the resulting mixture is allowed to warm to room temperature and stir for 1 hour to facilitate transmetalation.

To this solution, Pd(OAc)₂ (0.05 equiv), the phosphine ligand tBu₃P-HBF₄ (0.10 equiv), and the aryl bromide (1.0 equiv) are added. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC or GC). The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Logical Workflow: Asymmetric Deprotonation and Trapping

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 3. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (-)-Sparteine in Enantioselective Deprotonation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine, a naturally occurring chiral diamine, has emerged as a powerful and versatile ligand in asymmetric synthesis. Its ability to form well-defined chiral complexes with organolithium bases enables the enantioselective deprotonation of a wide range of prochiral substrates. This process, often referred to as sparteine-mediated lithiation, generates configurationally stable carbanions that can be trapped with various electrophiles to afford highly enantioenriched products. This powerful tool has found widespread application in the synthesis of chiral heterocycles, carbamates, ferrocenes, and phosphines, which are valuable building blocks in medicinal chemistry and materials science.

These application notes provide an overview of the utility of (-)-sparteine in enantioselective deprotonation, including key reaction classes, detailed experimental protocols for representative transformations, and a summary of achievable stereoselectivities.

Mechanism of Action

The enantioselectivity of (-)-sparteine-mediated deprotonation arises from the formation of a chiral complex between the diamine and an alkyllithium base (e.g., n-BuLi, s-BuLi). This complex then coordinates to the substrate, positioning the alkyllithium for a stereoselective removal of one of two enantiotopic protons. The rigid C2-symmetric-like chelate formed by (-)-sparteine with the lithium cation creates a chiral environment that effectively discriminates between the two prochiral protons on the substrate. The resulting lithiated intermediate is often stabilized by the sparteine ligand, which can prevent racemization before quenching with an electrophile.

Caption: General mechanism of (-)-sparteine-mediated enantioselective deprotonation.

Applications

Enantioselective α-Deprotonation of N-Boc Heterocycles

One of the most well-established applications of (-)-sparteine is the enantioselective α-lithiation of N-Boc protected saturated heterocycles, such as pyrrolidine and piperidine. The resulting α-lithio species can be trapped with a variety of electrophiles to generate chiral 2-substituted heterocycles with high enantiomeric excess.[1]

Table 1: Enantioselective α-Arylation of N-Boc-pyrrolidine [1]

| Entry | Aryl Halide | Product | Yield (%) | er |

| 1 | 4-Bromotoluene | 2-(p-tolyl)-N-Boc-pyrrolidine | 85 | 96:4 |

| 2 | 4-Bromoanisole | 2-(4-methoxyphenyl)-N-Boc-pyrrolidine | 82 | 96:4 |

| 3 | 3-Bromopyridine | 2-(pyridin-3-yl)-N-Boc-pyrrolidine | 75 | 96:4 |

| 4 | 1-Bromonaphthalene | 2-(naphthalen-1-yl)-N-Boc-pyrrolidine | 88 | 96:4 |

Enantioselective Deprotonation of Acyclic Carbamates

(-)-Sparteine can direct the enantioselective deprotonation of prochiral O-alkyl N,N-diisopropylcarbamates. This methodology provides access to enantioenriched α-hydroxy acid derivatives and other valuable chiral building blocks. The reaction proceeds with high enantioselectivity for a range of substrates.

Table 2: Enantioselective Deprotonation of O-Alkyl Carbamates

| Entry | Substrate | Electrophile | Product | Yield (%) | ee (%) |

| 1 | O-n-Propyl N,N-diisopropylcarbamate | TMSCl | (S)-1-(trimethylsilyl)propyl N,N-diisopropylcarbamate | 85 | 96 |

| 2 | O-sec-Butyl N,N-diisopropylcarbamate | Benzaldehyde | (1S,2R)-2-hydroxy-1,2-diphenylethyl N,N-diisopropylcarbamate | 78 | 95 |

| 3 | O-Benzyl N,N-diisopropylcarbamate | Acetone | (S)-2-hydroxy-2-methylpropyl N,N-diisopropylcarbamate | 82 | 97 |

Synthesis of Planar Chiral Ferrocenes

The directed ortho-metalation (DoM) of ferrocene derivatives can be rendered enantioselective through the use of (-)-sparteine. This strategy has been successfully applied to the synthesis of planar chiral ferrocene diamides, which are precursors to valuable chiral ligands for asymmetric catalysis.[2]

Table 3: Enantioselective Synthesis of Planar Chiral Ferrocene Diamides [2]

| Entry | Electrophile | Product | Yield (%) | ee (%) |

| 1 | TMSCl | Mono-silylated ferrocene diamide | 95 | >98 |

| 2 | I2 | Mono-iodinated ferrocene diamide | 85 | >98 |

| 3 | Ph2PCl | Mono-phosphinated ferrocene diamide | 70 | >98 |

Dynamic Kinetic Resolution of P-Chiral Phosphine-Boranes

(-)-Sparteine can be employed in the dynamic kinetic resolution of racemic secondary phosphine-boranes. Deprotonation of the racemic starting material in the presence of (-)-sparteine leads to a rapidly equilibrating mixture of diastereomeric lithium phosphides. Subsequent trapping with an electrophile proceeds with high stereoselectivity to afford P-chiral phosphine-boranes.

Table 4: Dynamic Kinetic Resolution of tert-Butylphenylphosphine-Borane

| Entry | Electrophile | Product | Yield (%) | er |

| 1 | MeI | Methyl(tert-butyl)phenylphosphine-borane | 85 | 95:5 |

| 2 | BnBr | Benzyl(tert-butyl)phenylphosphine-borane | 80 | 96:4 |

| 3 | Allyl Bromide | Allyl(tert-butyl)phenylphosphine-borane | 78 | 94:6 |

Experimental Protocols

General Considerations: All reactions involving organolithium reagents should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Organolithium solutions should be titrated prior to use.

Protocol 1: Enantioselective α-Silylation of N-Boc-pyrrolidine

Caption: Workflow for the enantioselective α-silylation of N-Boc-pyrrolidine.

Materials:

-

N-Boc-pyrrolidine

-

(-)-Sparteine

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, round-bottom flask under an argon atmosphere, add N-Boc-pyrrolidine (1.0 equiv) and anhydrous diethyl ether.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add (-)-sparteine (1.2 equiv) via syringe.

-

Slowly add s-BuLi (1.2 equiv) dropwise over 10 minutes. The solution may turn yellow or orange.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add freshly distilled TMSCl (1.5 equiv) dropwise.

-

Continue stirring at -78 °C for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-2-(trimethylsilyl)-N-Boc-pyrrolidine.

Protocol 2: Enantioselective Deprotonation of O-sec-Butyl N,N-diisopropylcarbamate and Trapping with Benzaldehyde

Materials:

-

O-sec-Butyl N,N-diisopropylcarbamate

-

(-)-Sparteine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Benzaldehyde

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, round-bottom flask under an argon atmosphere, dissolve O-sec-butyl N,N-diisopropylcarbamate (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous diethyl ether.

-

Cool the solution to -78 °C.

-

Slowly add s-BuLi (1.2 equiv) dropwise.

-

Stir the mixture at -78 °C for 2 hours.

-

Add freshly distilled benzaldehyde (1.5 equiv) dropwise.

-

Stir at -78 °C for 3 hours.

-

Quench the reaction with saturated aqueous NaHCO3 solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired α-hydroxy carbamate.

Protocol 3: Enantioselective Synthesis of a Planar Chiral Ferrocene Diamide

Materials:

-

1,1'-Bis(N,N-diisopropylaminocarbonyl)ferrocene

-

(-)-Sparteine

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,1'-bis(N,N-diisopropylaminocarbonyl)ferrocene (1.0 equiv) and (-)-sparteine (2.5 equiv) in anhydrous diethyl ether at -78 °C, add n-BuLi (2.2 equiv) dropwise.

-

Stir the resulting deep red solution at -78 °C for 2 hours.

-

Add TMSCl (3.0 equiv) and stir for an additional 1 hour at -78 °C.

-

Warm the reaction to room temperature and stir for 12 hours.

-

Quench with saturated aqueous NH4Cl and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the residue by flash column chromatography to afford the planar chiral mono-silylated ferrocene diamide.

Conclusion

(-)-Sparteine is a highly effective chiral ligand for a variety of enantioselective deprotonation reactions. Its use in conjunction with alkyllithium bases provides a reliable and versatile method for the synthesis of a wide range of enantioenriched compounds. The protocols outlined in these notes serve as a starting point for researchers looking to employ this powerful methodology in their own synthetic endeavors. Careful optimization of reaction conditions, including solvent, temperature, and stoichiometry, may be necessary to achieve optimal results for specific substrates.

References

Application Notes and Protocols: (-)-Sparteine in Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols is a powerful method for accessing enantiomerically enriched alcohols and ketones, which are valuable building blocks in pharmaceutical synthesis. A key component of this transformation is the chiral ligand, and (-)-sparteine has proven to be highly effective. Mechanistic studies have revealed that (-)-sparteine plays a dual role in this reaction, acting as both a chiral ligand coordinated to the palladium center and as an exogenous base.[1][2][3][4] This dual functionality is crucial for both the reactivity and the enantioselectivity of the kinetic resolution.

The generally accepted mechanism involves the formation of a palladium(II) alkoxide intermediate, followed by a β-hydride elimination to yield the ketone product and a palladium(II) hydride species.[2][5] The concentration of (-)-sparteine has been shown to significantly influence the rate-limiting step of the reaction. At low concentrations, the deprotonation of the alcohol to form the palladium alkoxide is rate-limiting, while at higher, saturating concentrations, β-hydride elimination becomes the rate-determining step.[1][2][4] Notably, higher concentrations of (-)-sparteine also lead to a more selective kinetic resolution.[1][2][5] The C1 symmetry of (-)-sparteine is considered essential for the observed selectivity.[6]

These application notes provide a summary of the reaction, quantitative data on its efficiency with various substrates, detailed experimental protocols, and visualizations of the reaction mechanism and workflow.

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed aerobic oxidative kinetic resolution of various secondary alcohols using (-)-sparteine as the chiral ligand. The selectivity factor (k_rel) is a measure of how much faster one enantiomer reacts than the other.

Table 1: Kinetic Resolution of Benzylic Alcohols

| Entry | Substrate (Racemic Alcohol) | Catalyst Loading (mol%) | (-)-Sparteine (mol%) | Temp (°C) | k_rel | Reference |

| 1 | 1-Phenylethanol | 5 | 20 | 60 | 9.8 - 23.6 | [7] |

| 2 | 1-(4-Bromophenyl)ethanol | 5 | 20 | 80 | 15 | [7] |

| 3 | 1-(4-Methoxyphenyl)ethanol | 5 | 20 | 80 | 11 | [7] |

| 4 | 1-Indanol | 5 | 20 | 80 | 18 | [7] |

Data is representative and compiled from cited literature. For specific enantiomeric excess (e.e.) values and yields at different conversions, please refer to the primary literature.

Experimental Protocols

General Protocol for the Aerobic Oxidative Kinetic Resolution of Secondary Alcohols

This protocol is a general guideline based on procedures reported in the literature.[8] Optimization for specific substrates may be required.

Materials:

-

Palladium(II) catalyst (e.g., Pd(nbd)Cl₂, [Pd(μ-Cl)(η³-allyl)]₂)

-

(-)-Sparteine

-

Racemic secondary alcohol

-

Anhydrous toluene

-

3 Å Molecular Sieves

-

Oxygen (balloon)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Pre-formation:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add powdered 3 Å molecular sieves (e.g., 500 mg per 1 mmol of alcohol).

-

Add the palladium catalyst (e.g., 5 mol % Pd(nbd)Cl₂).

-

Add anhydrous toluene (e.g., 0.1 M concentration of the alcohol).

-

Add (-)-sparteine (e.g., 20 mol %).

-

Evacuate the flask and backfill with oxygen (repeat 3 times). Leave an oxygen-filled balloon connected to the flask.

-

Stir the mixture at the desired temperature (e.g., 80 °C) for 10-15 minutes to allow for catalyst pre-formation.

-

-

Kinetic Resolution:

-

Add the racemic secondary alcohol (1.0 equiv) to the reaction mixture.

-

Stir the reaction at the set temperature.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion and enantiomeric excess of the remaining alcohol.

-

-

Work-up and Purification:

-

Once the desired conversion is reached, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the molecular sieves and catalyst.

-

Wash the celite pad with a suitable organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting mixture of unreacted alcohol and ketone product by flash column chromatography on silica gel.

-

Visualizations

Catalytic Cycle of Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution

Caption: Proposed catalytic cycle for the kinetic resolution.

General Experimental Workflow

Caption: Step-by-step experimental workflow.

References

- 1. Dual role of (-)-sparteine in the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Mechanistic Investigations of the Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols Using (â)-Sparteine - figshare - Figshare [figshare.com]

- 4. Mechanistic investigations of the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols using (-)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural Features and Reactivity of (sparteine)PdCl2: A Model for Selectivity in the Oxidative Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

Applications of (-)-Sparteine and its Surrogates in the Total Synthesis of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine, a naturally occurring chiral diamine, has emerged as a powerful and versatile ligand in asymmetric synthesis. Its rigid bicyclic structure allows for the formation of well-defined chiral complexes with various metals, most notably organolithium reagents, which can effectively control the stereochemical outcome of a wide range of chemical transformations. This ability to induce high levels of enantioselectivity has made (-)-sparteine an invaluable tool in the total synthesis of complex, biologically active natural products. This document provides detailed application notes and protocols for the use of (-)-sparteine and its synthetic surrogates in the total synthesis of natural products, highlighting its role in key stereochemistry-defining steps.

Application Note 1: Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine in the Synthesis of (-)-Indolizidine 167B

The asymmetric deprotonation of N-Boc-pyrrolidine, followed by electrophilic trapping, is a cornerstone of modern synthetic organic chemistry, providing access to chiral 2-substituted pyrrolidine rings, a common motif in many alkaloids. The use of a chiral ligand such as (-)-sparteine or its surrogates in conjunction with an organolithium base is crucial for achieving high enantioselectivity in this transformation. This methodology has been successfully applied in the total synthesis of (-)-indolizidine 167B, a simple indolizidine alkaloid isolated from the skin of poison frogs of the Dendrobatidae family.

Key Transformation: Enantioselective lithiation of N-Boc-pyrrolidine mediated by a (-)-sparteine surrogate, followed by alkylation.

Signaling Pathway/Logical Relationship:

Caption: Logical workflow for the synthesis of the (-)-indolizidine 167B core.

Quantitative Data Summary:

| Ligand | Electrophile | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| (-)-Sparteine | Me₃SiCl | 95 | 96:4 | [1] |

| (S,S)-diamine surrogate | Me₃SiCl | 94 | 96:4 | [2] |

| (S,S)-diamine surrogate | Allyl Bromide | 85 | 95:5 | [2] |

Experimental Protocol: Asymmetric silylation of N-Boc-pyrrolidine [1][2]

-

Preparation of the Reaction Mixture: A solution of (-)-sparteine or the (S,S)-diamine surrogate (1.2 mmol) in anhydrous diethyl ether (10 mL) is cooled to -78 °C under an argon atmosphere.

-

Addition of Organolithium: sec-Butyllithium (1.2 mmol, 1.4 M in cyclohexane) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes.

-

Addition of Substrate: A solution of N-Boc-pyrrolidine (1.0 mmol) in anhydrous diethyl ether (2 mL) is added dropwise to the reaction mixture.

-

Lithiation: The reaction is stirred at -78 °C for 3 hours to ensure complete deprotonation.

-

Electrophilic Quench: Chlorotrimethylsilane (1.5 mmol) is added in one portion.

-

Work-up: The reaction is allowed to warm to room temperature and then quenched with saturated aqueous ammonium chloride solution (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-trimethylsilyl-N-Boc-pyrrolidine. The enantiomeric ratio is determined by chiral HPLC analysis.

Application Note 2: Copper-Mediated Oxidative Dearomatization in the Total Synthesis of (+)-Sclerotiorin

The azaphilone natural product (+)-sclerotiorin possesses a unique bicyclic core with a chiral quaternary center. The total synthesis of this molecule has been achieved using a key copper-mediated oxidative dearomatization of a phenolic precursor. In this reaction, a chiral copper complex, formed in situ from a copper(I) source and a (+)-sparteine surrogate, catalyzes the enantioselective oxidation and subsequent cyclization to construct the core structure with high enantiopurity. The use of a sparteine surrogate was critical as the natural (-)-sparteine would lead to the undesired enantiomer.

Key Transformation: Enantioselective copper-catalyzed oxidative dearomatization.

Experimental Workflow:

References

Application Notes and Protocols: (-)-Sparteine/Organolithium Complexes for Stereoselective Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of chiral organolithium complexes using the C2-symmetric diamine (-)-sparteine has become a cornerstone of modern asymmetric synthesis. This methodology allows for the enantioselective deprotonation of prochiral substrates, the enantioselective addition of organolithiums to electrophiles, and stereoselective carbolithiation reactions. The complexation of (-)-sparteine to an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), generates a well-defined, chiral basic environment. This chiral complex can then selectively abstract one of two enantiotopic protons or add to one of two enantiotopic faces of an electrophile, thereby inducing asymmetry in the product. This technique is particularly valuable in the synthesis of chiral intermediates for pharmaceuticals and other biologically active molecules.

Mechanism of Stereoselection

The stereochemical outcome of reactions mediated by the (-)-sparteine/organolithium complex is dictated by the formation of a rigid, chelated transition state. The organolithium reagent, typically aggregated in solution, is broken down into a monomeric or dimeric species upon coordination with the bidentate (-)-sparteine ligand. This complex then interacts with the substrate. In the case of asymmetric deprotonation, the chiral complex selectively removes a proton from one of the two enantiotopic positions, leading to a configurationally stable chiral organolithium intermediate. Subsequent reaction with an electrophile proceeds with retention or inversion of configuration, depending on the electrophile and reaction conditions, to yield an enantioenriched product. The high degree of organization in the transition state is crucial for achieving high levels of stereoselectivity.

Key Applications

The versatility of (-)-sparteine/organolithium complexes is demonstrated in a variety of stereoselective transformations.

Asymmetric Deprotonation and Substitution

A prominent application is the asymmetric deprotonation of prochiral N-Boc protected amines, such as N-Boc pyrrolidine, followed by trapping with an electrophile. This provides a direct route to enantiomerically enriched α-substituted pyrrolidines, which are common structural motifs in pharmaceuticals.

Enantioselective Addition to Imines

The (-)-sparteine/organolithium complex can also be employed as a chiral nucleophile in additions to prochiral electrophiles. For instance, the addition of an organolithium reagent to an imine in the presence of (-)-sparteine can generate chiral amines with high enantioselectivity.[1][2]

Inter- and Intramolecular Carbolithiation

Enantioselective carbolithiation reactions, where an organolithium reagent adds across a carbon-carbon double bond, can be effectively controlled using (-)-sparteine.[3] This strategy allows for the creation of one or two new stereocenters with high stereocontrol. Both intermolecular and intramolecular versions of this reaction have been developed, providing access to a range of carbocyclic and heterocyclic structures.[3]

Data Presentation: Examples of Stereoselective Reactions

The following table summarizes quantitative data for representative stereoselective reactions utilizing (-)-sparteine/organolithium complexes.

| Substrate | Organolithium Reagent | (-)-Sparteine (equiv.) | Solvent | Temp. (°C) | Product | Yield (%) | e.r. / e.e. (%) | Reference |

| N-Boc-pyrrolidine | s-BuLi | 1.3 | CPME | -78 | (R)-2-aryl-N-Boc-pyrrolidine | 95 | 97:3 | [4] |